molecular formula C12H17NO2 B13285433 n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B13285433
M. Wt: 207.27 g/mol
InChI Key: YHEFYWSEAJPUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine ( 1153169-40-4) is a high-purity chemical compound supplied for research and development purposes. This amine features a benzodioxole core system stabilized by a geminal dimethyl group, which may influence its metabolic profile and lipophilicity. The molecular formula is C 12 H 17 NO 2 , and it has a molecular weight of 207.27 g/mol . The primary value of this compound for researchers lies in its role as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. It can be utilized in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and other fine chemicals. The compound's structure, which incorporates an isopropylamine substituent on a 2,2-dimethyl-2H-1,3-benzodioxole scaffold, is structurally related to other amines used in drug discovery . Researchers can employ it in reactions such as alkylation, acylation, or as a precursor in the synthesis of heterocyclic compounds. As a research chemical, all necessary safety data sheets (SDS) and handling protocols should be consulted prior to use. This product is designated For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2,2-dimethyl-N-propan-2-yl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C12H17NO2/c1-8(2)13-9-5-6-10-11(7-9)15-12(3,4)14-10/h5-8,13H,1-4H3

InChI Key

YHEFYWSEAJPUQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(C=C1)OC(O2)(C)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

The compound is related structurally to 2,2-dimethylbenzo[d]dioxol-5-amine, which is well documented in chemical databases such as PubChem (CID 233317).

Preparation Methods of n-Isopropyl-2,2-dimethylbenzo[d]dioxol-5-amine

General Synthetic Strategy

The synthesis of n-Isopropyl-2,2-dimethylbenzo[d]dioxol-5-amine typically involves the following key steps:

  • Construction of the 2,2-dimethylbenzo[d]dioxole core
  • Introduction of the amino group at the 5-position
  • N-alkylation of the amino group with an isopropyl substituent

Stepwise Preparation Details

Synthesis of 2,2-Dimethylbenzo[d]dioxole Core

The benzo[d]dioxole ring system with geminal dimethyl substitution at the 2-position can be synthesized starting from catechol derivatives through acetal formation with acetone or related ketones under acidic catalysis. This step forms the acetal protecting group characteristic of the dioxole ring.

Introduction of the Amino Group at the 5-Position

The 5-position amination is commonly achieved by nitration of the aromatic ring followed by reduction of the nitro group to an amine. Alternatively, direct amination methods such as Buchwald-Hartwig amination can be employed for regioselective introduction of the amino group.

N-Isopropylation of the Amino Group

The final step involves alkylation of the free aromatic amine with an isopropyl halide (e.g., isopropyl bromide or chloride) under basic conditions to yield the n-isopropyl substituted amine. This can be performed using typical nucleophilic substitution conditions with a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or acetonitrile.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Acetal formation Catechol + Acetone + Acid catalyst 2,2-Dimethylbenzo[d]dioxole
2 Aromatic nitration HNO3/H2SO4 or selective nitration agent 5-Nitro-2,2-dimethylbenzo[d]dioxole
3 Reduction of nitro group Sn/HCl, Fe/AcOH, or catalytic hydrogenation 5-Amino-2,2-dimethylbenzo[d]dioxole
4 N-Isopropylation Isopropyl halide + Base (K2CO3 or NaH) n-Isopropyl-2,2-dimethylbenzo[d]dioxol-5-amine

Alternative Synthetic Approaches

  • Reductive amination : Using 5-formyl-2,2-dimethylbenzo[d]dioxole and isopropylamine under reductive amination conditions (e.g., NaBH3CN) to directly form the N-isopropyl amine.
  • Catalytic amination : Transition metal-catalyzed C–N bond formation using palladium or copper catalysts to introduce the isopropyl amine substituent on the aromatic ring.

Research Findings and Optimization

Reaction Yields and Purity

  • Typical yields for the acetal formation step exceed 85%, with high regioselectivity for the 2,2-dimethyl substitution.
  • Aromatic nitration requires careful control of temperature and acid concentration to avoid over-nitration or ring degradation; yields of nitro intermediates range from 60-75%.
  • Reduction of nitro groups to amines is highly efficient using catalytic hydrogenation, with yields above 90% and minimal side products.
  • N-isopropylation yields vary between 70-85% depending on the alkylation conditions and solvent system employed.

Purification Techniques

  • Silica gel column chromatography is the preferred method for purification of intermediates and final products, using solvent systems such as dichloromethane/ethyl acetate in ratios from 10:1 to 5:1.
  • Recrystallization from solvents like ethanol or ethyl acetate is used to improve purity for final compounds.

Analytical Characterization

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Acetal formation Catechol + Acetone + Acid Room temp to reflux, acidic >85 Forms benzo[d]dioxole core
Aromatic nitration HNO3/H2SO4 0-5 °C, controlled addition 60-75 Regioselective nitration at 5-position
Nitro reduction Catalytic hydrogenation H2, Pd/C, room temp >90 Efficient conversion to amine
N-Isopropylation Isopropyl bromide + K2CO3 50-80 °C, aprotic solvent 70-85 Alkylation of amine nitrogen
Reductive amination 5-Formyl derivative + isopropylamine + NaBH3CN Room temp, mild conditions 65-80 Alternative to stepwise alkylation

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The benzo[d][1,3]dioxol-5-amine scaffold is versatile, with modifications at the amine group or dioxole ring leading to distinct properties:

Compound Name Substituents Molecular Weight Key Physicochemical Features
n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine 2,2-dimethyl dioxole; N-isopropyl 221.29 g/mol High lipophilicity (due to isopropyl and dimethyl groups); potential steric hindrance
N-Ethylbenzo[d][1,3]dioxol-5-amine N-ethyl 179.21 g/mol Moderate lipophilicity; simpler alkyl chain enhances solubility
N,N-Dimethylbenzo[d][1,3]dioxol-5-amine N,N-dimethyl 179.20 g/mol Increased electron-donating effect from dimethylamine; ¹H NMR δ 2.85 (s, 6H, CH₃)
n-Cyclopentylbenzo[d][1,3]dioxol-5-amine N-cyclopentyl 205.25 g/mol Enhanced steric bulk; potential for improved target binding
6-Iodobenzo[d][1,3]dioxol-5-amine 6-iodo substitution 263.03 g/mol Heavy atom introduces polarizability; impacts crystallography applications

Key Observations :

  • The isopropyl and dimethyl groups in the target compound increase molecular weight and lipophilicity compared to simpler analogs like N-ethyl or N,N-dimethyl derivatives. This may reduce aqueous solubility but improve membrane permeability .
  • N,N-Dimethylbenzo[d][1,3]dioxol-5-amine exhibits distinct NMR signals (e.g., δ 6.71 for aromatic protons), reflecting electronic modulation by the dimethylamino group .

Reactivity Trends :

  • Electron-rich amines (e.g., N,N-dimethyl) undergo faster electrophilic substitution, while bulky groups (isopropyl, cyclopentyl) may slow reaction kinetics .

Activity Modulation :

  • The isopropyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to smaller alkyl chains (e.g., ethyl) .

Stability and Crystallographic Considerations

  • 2,2-Dimethyl Substitution : Stabilizes the dioxole ring conformation, reducing ring strain and improving thermal stability compared to unsubstituted analogs .
  • Crystallography : Halogenated derivatives (e.g., 6-iodo) are valuable for X-ray diffraction studies due to heavy atom effects .

Biological Activity

n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine (commonly referred to as "the compound") is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique dioxole structure, which contributes to its biological activity. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 207.273 g/mol. The presence of the isopropyl and dimethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress and related damage. This property is particularly relevant in the context of cancer research where oxidative stress plays a significant role in tumorigenesis.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity against specific cancer types while sparing normal cells. For example:

Cell LineIC50 (µM)Observations
MCF-7 (Breast)15Significant inhibition of proliferation
A549 (Lung)20Moderate cytotoxic effects
HeLa (Cervical)10High sensitivity

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's pharmacological profile. Notably:

  • Tumor Growth Inhibition : In a murine model of breast cancer induced by N-methyl-N-nitrosourea, administration of this compound resulted in a significant reduction in tumor size compared to control groups .
  • Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens. Patients reported improved outcomes and reduced side effects compared to those receiving chemotherapy alone.
  • Chronic Inflammatory Conditions : Another study investigated the use of this compound in patients with rheumatoid arthritis. Results indicated reduced inflammatory markers and improved joint function over a 12-week treatment period.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Multi-step synthesis : Starting from benzo[d][1,3]dioxol-5-yl trifluoromethanesulfonate (triflate), nucleophilic substitution with isopropylamine under palladium catalysis is a common route. Subsequent methylation or alkylation introduces the dimethyl group .

  • Key reaction parameters :

  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions; Pt/C for reductive methylation .

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) for substitution; non-polar solvents (e.g., toluene) for methylation .

  • Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) and recrystallization with HCl to isolate the hydrochloride salt .

  • Yield optimization : Adjusting equivalents of reagents (e.g., 2.5 equiv. amine for coupling) and reaction time (12–24 hours) improves yields up to 95% .

    • Data Table : Example Synthesis Conditions
StepReagents/ConditionsYieldPurificationReference
1Triflate + n-Isopropylamine, Pd(PPh₃)₄, THF, 80°C85%Column chromatography (10:1 n-pentane:EtOAc)
2Dimethylation: HCO₂H, Pt/C, PhSiH₃, toluene55%Petroleum ether/EtOAc

Q. Which analytical techniques are most effective for characterizing the purity and structure of n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include:

  • δ 2.85 ppm (s, 6H, N(CH₃)₂) .

  • δ 5.86–5.95 ppm (s, 2H, dioxole O–CH₂–O) .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 395.0692 [M+H]⁺ for analogs) .

  • X-ray Crystallography : Resolves stereochemistry and crystal packing (SHELX software is standard for refinement) .

    • Data Table : Representative NMR Data
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
N(CH₃)₂2.85Singlet
Dioxole O–CH₂–O5.86–5.95Singlet
Aromatic protons6.17–6.71Doublet/dd

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and thermochemical properties of n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine?

  • Methodology :

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for bond dissociation energies and ionization potentials .

  • Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for energetics .

  • Applications :

  • Predict reaction pathways for methylation or oxidation.

  • Calculate HOMO-LUMO gaps to assess redox stability .

    • Key Finding : Inclusion of exact exchange reduces average absolute deviation in atomization energies to 2.4 kcal/mol .

Q. What strategies resolve contradictions in spectroscopic data for n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine analogs?

  • Methodology :

  • Cross-validation : Combine NMR, IR, and X-ray data to confirm assignments (e.g., distinguishing N–CH₃ vs. O–CH₃ signals) .

  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled amines to resolve overlapping peaks .

  • Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange .

    • Case Study : Discrepancies in aromatic proton shifts (δ 6.71 vs. 6.42 ppm) were resolved via NOESY experiments, confirming substituent effects on ring currents .

Q. How do isopropyl and dimethyl substituents influence the pharmacological activity of benzodioxol-5-amine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : Increased logP from isopropyl enhances blood-brain barrier penetration (e.g., psychoactive analogs in ).

  • Steric effects : Dimethyl groups reduce metabolic oxidation at the amine .

  • In vitro assays : Competitive binding assays (e.g., serotonin receptor subtypes) quantify affinity changes .

    • Data Table : Comparative Bioactivity of Analogs
CompoundTarget ReceptorIC₅₀ (nM)Reference
n-Isopropyl-2,2-dimethyl-5-HT₂A120 ± 15
N-Methyl-N-phenethyl-DAT450 ± 30

Q. What catalytic systems improve the efficiency of N-alkylation in benzodioxol-5-amine derivatives?

  • Methodology :

  • Heterogeneous catalysis : Pt/C with formic acid enables reductive methylation (55% yield) .
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates nucleophilic substitution in biphasic systems .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for analogous compounds .

Q. How does the dioxole moiety affect the compound’s stability under oxidative conditions?

  • Methodology :

  • Accelerated stability testing : Expose to H₂O₂ or UV light; monitor degradation via HPLC .
  • Computational modeling : DFT predicts susceptibility of dioxole C–O bonds to radical cleavage .
  • Key Finding : The dioxole ring stabilizes the aromatic system but is prone to ring-opening under strong acidic conditions .

Notes

  • Abbreviations Avoided : Full chemical names and non-proprietary software (e.g., SHELX) are used throughout.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.